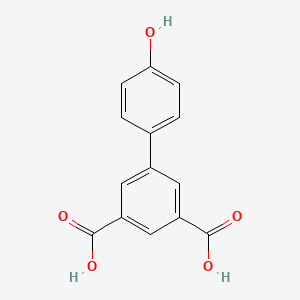

4-(3,5-Dicarboxyphenyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-hydroxyphenyl)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O5/c15-12-3-1-8(2-4-12)9-5-10(13(16)17)7-11(6-9)14(18)19/h1-7,15H,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEJCTNHESKEDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60683616 | |

| Record name | 4'-Hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60683616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261889-89-7 | |

| Record name | 4'-Hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60683616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

characterization of 4-(3,5-Dicarboxyphenyl)phenol

An In-depth Technical Guide to the Synthesis and Characterization of 4-(3,5-Dicarboxyphenyl)phenol

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1261889-89-7), a versatile trifunctional organic building block. The document outlines a robust synthetic protocol leveraging palladium-catalyzed Suzuki-Miyaura cross-coupling. It further details a multi-technique approach for the structural elucidation and characterization of the molecule, including predicted data and interpretation rationale for Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers in materials science, polymer chemistry, and drug development who require a foundational understanding of this compound for its application as a linker in Metal-Organic Frameworks (MOFs), a monomer in high-performance polymers, or an intermediate in pharmaceutical synthesis.

Introduction: The Utility of a Trifunctional Linker

This compound is a biphenyl derivative featuring a unique combination of functional groups: a phenolic hydroxyl group and two carboxylic acid moieties arranged in a meta-configuration on the adjacent phenyl ring.[1] This trifunctional nature—offering sites for hydrogen bonding, metal coordination, and polymerization—makes it a highly valuable building block.[1]

-

For the Materials Scientist: The two carboxylic acid groups serve as robust coordination sites for metal ions, enabling the construction of porous, three-dimensional Metal-Organic Frameworks (MOFs) for applications in gas storage and separation.[1]

-

For the Polymer Chemist: The compound can act as a monomer for creating advanced condensation polymers such as polyesters and polyamides, where the hydroxyl and carboxyl groups provide reactive sites for esterification or amidation, respectively.[1]

This guide provides the fundamental knowledge required to synthesize and definitively characterize this molecule, ensuring its purity and structural integrity prior to its use in downstream applications.

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The creation of the C-C bond forming the biphenyl core is efficiently achieved via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of its reagents.[2][3][4][5] The proposed reaction couples a boronic acid derivative with an aryl halide.

The logical disconnection for this compound suggests two primary starting materials: (4-hydroxyphenyl)boronic acid and dimethyl 5-bromoisophthalate. The ester form of the isophthalate is used to prevent undesirable side reactions involving the acidic carboxylic acid protons under the basic conditions of the coupling reaction. A final hydrolysis step is required to yield the target dicarboxylic acid.

Caption: Proposed Suzuki-Miyaura coupling workflow.

Experimental Protocol: Synthesis

-

Coupling Reaction: To an oven-dried flask under an inert atmosphere (e.g., Argon), add dimethyl 5-bromoisophthalate (1.0 eq.), (4-hydroxyphenyl)boronic acid (1.1 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a base like potassium carbonate (3.0 eq.).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heating: Heat the reaction mixture (e.g., to 80-90 °C) and monitor its progress using Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester intermediate.

-

Purification: Purify the intermediate via flash column chromatography.

-

Hydrolysis (Saponification): Dissolve the purified ester intermediate in a solvent like THF/methanol, and add an aqueous solution of sodium hydroxide (excess, e.g., 3-4 eq.).

-

Heating: Heat the mixture (e.g., to 60 °C) until the reaction is complete (monitored by TLC).

-

Acidification: Cool the solution in an ice bath and acidify with concentrated HCl until a precipitate forms and the pH is ~1-2.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum to yield this compound as a white to off-white solid.[1][6]

Physicochemical Properties

The molecule's structure dictates its physical and chemical properties.

| Property | Expected Value / Observation | Rationale & References |

| Appearance | White to light yellow crystalline solid. | Analogous biphenyl carboxylic acids are typically white to off-white solids.[6] |

| Molecular Formula | C₁₄H₁₀O₅ | Based on atomic composition.[1] |

| Molecular Weight | 258.23 g/mol | Sum of atomic weights.[1] |

| Melting Point | >300 °C (decomposes) | The extensive intermolecular hydrogen bonding from both carboxylic acid and phenol groups, similar to biphenyl-4,4'-dicarboxylic acid, results in a high melting point.[7][8][9] |

| Solubility | Sparingly soluble in water; soluble in polar aprotic solvents (DMSO, DMF, THF). | The polar functional groups allow for some water solubility, but the large hydrophobic biphenyl core limits it. Good solubility in polar organic solvents is expected.[1] |

| Acidity (pKa) | Carboxylic Acid H: ~3-5Phenolic H: ~9-10 | The carboxylic acid protons are significantly more acidic than the phenolic proton.[1] |

Spectroscopic Characterization: A Predictive Analysis

Structural confirmation relies on a combination of spectroscopic techniques. The following sections describe the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in the molecule. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the compound's solubility and its ability to allow observation of exchangeable protons (from -OH and -COOH).

Caption: Proton labeling for NMR prediction.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Labeled Proton | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| HCOOH (x2) | ~13.2 | Broad Singlet | 2H | Highly deshielded acidic protons of the carboxylic acids. |

| HOH (Phenol) | ~9.8 | Broad Singlet | 1H | Acidic proton of the phenol group, deshielded. |

| Ha (x2) | ~8.4 | Doublet (d) | 2H | Aromatic protons ortho to two electron-withdrawing carboxyl groups, highly deshielded. |

| Hb | ~8.2 | Triplet (t) | 1H | Aromatic proton para to the biphenyl linkage and meta to two carboxyl groups. |

| Ho (x2) | ~7.7 | Doublet (d) | 2H | Aromatic protons ortho to the biphenyl linkage on the phenol ring. |

| Hm (x2) | ~7.0 | Doublet (d) | 2H | Aromatic protons meta to the biphenyl linkage (ortho to the hydroxyl group) on the phenol ring. |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon Environment | Predicted Shift (δ, ppm) | Rationale |

|---|---|---|

| C =O (Carboxyl) | ~167 | Standard chemical shift for carboxylic acid carbons. |

| C -OH (Phenol) | ~158 | Aromatic carbon attached to the electron-donating hydroxyl group, shifted downfield. |

| C (Biphenyl linkage) | ~142, ~130 | Quaternary carbons at the biphenyl linkage, with shifts influenced by attached groups. |

| C -COOH (Carboxyl-bearing) | ~132 | Aromatic carbons directly attached to the electron-withdrawing carboxyl groups. |

| Aromatic C -H | ~116 - ~131 | Range for various protonated aromatic carbons, influenced by their position relative to the functional groups. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale & References |

|---|---|---|---|

| 3300 - 2500 | O-H Stretch (Carboxylic Acid) | Very broad, strong | The characteristic, extremely broad absorption is due to strong intermolecular hydrogen bonding between carboxylic acid dimers.[10] |

| 3550 - 3200 | O-H Stretch (Phenol) | Broad, strong | Broad peak resulting from hydrogen bonding, typically appearing within the broad carboxylic acid O-H stretch.[11][12] |

| ~1710 | C=O Stretch (Carboxylic Acid) | Strong, sharp | Strong absorption characteristic of the carbonyl group in a conjugated carboxylic acid.[10] |

| ~1600, ~1450 | C=C Stretch (Aromatic) | Medium to strong, sharp | Multiple peaks are expected, corresponding to the stretching of the carbon-carbon bonds within the two aromatic rings.[11][12] |

| ~1220 | C-O Stretch (Phenol) | Strong | Distinguishes phenols from aliphatic alcohols.[11] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight. Electrospray Ionization (ESI) in negative ion mode is the preferred method due to the presence of acidic protons.

Predicted Mass Spectrum Data (ESI-)

| m/z Value | Ion | Rationale |

|---|---|---|

| 257.04 | [M-H]⁻ | The most abundant ion, representing the parent molecule after the loss of a single, most acidic proton (from a COOH group). The calculated exact mass is 258.05 Da.[13] |

| 213.05 | [M-H-CO₂]⁻ | A potential fragment resulting from the loss of carbon dioxide (44 Da) from the deprotonated molecular ion. |

Potential Applications

The unique trifunctional structure of this compound makes it a prime candidate for several advanced applications:

-

Metal-Organic Frameworks (MOFs): The dicarboxylate moiety can coordinate with various metal centers to form porous frameworks with potential uses in catalysis, gas separation, and storage.[1]

-

High-Performance Polymers: It can serve as a specialty monomer to introduce rigidity and functionality into polyesters, polyamides, and other condensation polymers, enhancing their thermal stability and mechanical properties.[1][7]

-

Pharmaceutical Intermediates: The biphenyl scaffold is a common motif in medicinal chemistry.[2] This molecule could serve as a starting point for the synthesis of complex drug candidates.

Conclusion

This compound is a high-value organic compound whose synthesis and characterization are readily achievable through standard laboratory techniques. The proposed Suzuki-Miyaura coupling provides an efficient route to the core biphenyl structure. Subsequent characterization by NMR, IR, and MS should yield a distinct pattern of signals corresponding to its key functional groups. The predictive data and protocols outlined in this guide offer a solid framework for any researcher aiming to synthesize, verify, and utilize this versatile molecule in their scientific endeavors.

References

- 1. This compound (1261889-89-7) for sale [vulcanchem.com]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. diva-portal.org [diva-portal.org]

- 6. Page loading... [wap.guidechem.com]

- 7. Biphenyl-4,4'-dicarboxylic acid | 787-70-2 [chemicalbook.com]

- 8. Phenol | Definition, Structure, Uses, & Facts | Britannica [britannica.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 3-(3,5-Dicarboxyphenyl)phenol | C14H10O5 | CID 53218698 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(3,5-Dicarboxyphenyl)phenol: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 4-(3,5-dicarboxyphenyl)phenol, a versatile organic building block. With the CAS Number 1261889-89-7 , this molecule is of significant interest to researchers in materials science and medicinal chemistry.[1][2] This document delves into its synthesis via modern cross-coupling techniques, details its physicochemical properties, outlines rigorous characterization and purification protocols, and explores its current and potential applications, particularly in the development of advanced materials.

Molecular Structure and Physicochemical Properties

This compound, also known as 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid, possesses a rigid biphenyl core.[1][3] This structure is functionalized with a hydroxyl (-OH) group on one phenyl ring and two carboxylic acid (-COOH) groups on the other, positioned at the 3 and 5 locations.[1] This unique arrangement of functional groups imparts a combination of properties that make it a valuable synthon.

The molecule's key characteristics are summarized in the table below:

| Property | Value/Description | Source(s) |

| CAS Number | 12618889-89-7 | [1][2] |

| Molecular Formula | C₁₄H₁₀O₅ | [1] |

| Molecular Weight | 258.23 g/mol | [1] |

| Appearance | White to yellow solid at room temperature. | [1] |

| Solubility | Good solubility in polar organic solvents such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), and tetrahydrofuran (THF).[1] | [1] |

| Acidity | Contains two carboxylic acid groups (typical pKa 3-5) and one phenolic hydroxyl group (typical pKa 9-10).[1] | [1] |

The presence of both hydrogen bond donors (-OH, -COOH) and acceptors (=O) suggests strong intermolecular interactions, contributing to its solid state at room temperature. The dicarboxylic acid moiety provides two coordination sites, making it an excellent candidate for constructing coordination polymers and metal-organic frameworks (MOFs).[1][4]

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction offers high yields and tolerance to a wide range of functional groups.[5][6][7] The general strategy involves coupling a boronic acid derivative of one phenyl ring with a halogenated derivative of the other.

A plausible and efficient synthetic route is the coupling of 4-hydroxyphenylboronic acid with dimethyl 5-bromoisophthalate, followed by the hydrolysis of the ester groups.

Experimental Protocol: Synthesis and Purification

Part A: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried round-bottom flask, add dimethyl 5-bromoisophthalate (1.0 eq.), 4-hydroxyphenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

-

Solvent and Base Addition: Add a 3:1 mixture of toluene and ethanol to the flask, followed by an aqueous solution of a base, such as 2M sodium carbonate (3.0 eq.).

-

Reaction Execution: The mixture is degassed with argon or nitrogen and then heated to reflux (approximately 80-90 °C) for 12-24 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Part B: Ester Hydrolysis

-

Reaction Setup: The crude product from Part A is dissolved in a mixture of tetrahydrofuran (THF) and methanol.

-

Base Addition: An excess of aqueous sodium hydroxide (e.g., 2M NaOH) is added to the solution.

-

Reaction Execution: The mixture is stirred at room temperature or gently heated (e.g., 50 °C) for 4-8 hours until the hydrolysis is complete (monitored by TLC).

-

Work-up and Purification: The organic solvents are removed under reduced pressure. The remaining aqueous solution is diluted with water and acidified with dilute hydrochloric acid (e.g., 2M HCl) until a precipitate forms. The solid precipitate is collected by filtration, washed thoroughly with cold water to remove inorganic salts, and then dried under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups.

-

Aromatic Protons (δ 7.0-8.5 ppm): The protons on the two phenyl rings will appear in this region. The substitution pattern will lead to characteristic splitting patterns (doublets, triplets, and singlets).

-

Phenolic -OH Proton (δ 9-11 ppm): This proton typically appears as a broad singlet and its chemical shift can be concentration and solvent dependent.

-

Carboxylic Acid -COOH Protons (δ 12-14 ppm): These protons are highly deshielded and appear as a broad singlet at a very downfield chemical shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

Aromatic Carbons (δ 115-160 ppm): The twelve carbons of the biphenyl core will resonate in this region. The carbons attached to the oxygen and carboxylic acid groups will be the most deshielded.

-

Carboxylic Acid Carbons (δ 165-185 ppm): The carbonyl carbons of the two carboxylic acid groups will appear in this downfield region.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

-

O-H Stretching (Phenol): A broad absorption band is expected in the region of 3200-3600 cm⁻¹.[8][9]

-

O-H Stretching (Carboxylic Acid): A very broad band is anticipated from 2500-3300 cm⁻¹, often overlapping with the C-H stretching region.[10]

-

C-H Stretching (Aromatic): A sharp absorption band is expected just above 3000 cm⁻¹.

-

C=O Stretching (Carboxylic Acid): A strong, sharp absorption band will be present in the region of 1680-1725 cm⁻¹.[10]

-

C=C Stretching (Aromatic): Several medium to sharp bands will appear in the 1450-1600 cm⁻¹ region.

Caption: A logical workflow for the spectroscopic analysis of the title compound.

Applications in Research and Development

Metal-Organic Frameworks (MOFs)

The primary application of this compound is as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[1][4] The dicarboxylic acid groups can coordinate with metal ions to form robust, porous, three-dimensional structures.[1] The presence of the phenolic hydroxyl group offers a site for post-synthetic modification, allowing for the tuning of the MOF's properties, such as its hydrophilicity, or for the attachment of other functional molecules. These MOFs have potential applications in gas storage and separation technologies.[1]

Drug Development and Medicinal Chemistry

While direct applications of this compound as a therapeutic agent are not widely reported, its structural motifs are of interest in drug design. Phenolic compounds are a large class of natural and synthetic molecules with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[11][12]

Furthermore, MOFs constructed from linkers like this compound are being explored as advanced drug delivery systems. The porous nature of these materials allows for the encapsulation of drug molecules, which can then be released in a controlled manner. The ability to functionalize the phenolic group could be leveraged to attach targeting moieties, enabling the specific delivery of therapeutic payloads to diseased cells.

Conclusion

This compound is a highly functionalized biphenyl derivative with significant potential as a building block in materials science and medicinal chemistry. Its synthesis is readily achievable through established methods like the Suzuki-Miyaura cross-coupling reaction. The presence of multiple, distinct functional groups provides a rich platform for creating complex supramolecular structures, such as MOFs, and offers opportunities for further chemical modification. As research into advanced materials and targeted drug delivery continues to grow, the utility of versatile linkers like this compound is set to expand.

References

-

Two zinc coordination polymers constructed by 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid (H2BDA) and 4-hydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarboxylic acid (H3BTA): Synthesis, structures and luminescence identifying properties. (2025). ResearchGate. [Link]

- Method for preparing 4,4'-dihydroxy-[1,1'-biphenyl-3,3'-dicarboxylic acid].

-

4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid. CD Bioparticles. [Link]

-

Suzuki Coupling. (2020). YouTube. [Link]

-

Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. [Link]

-

Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. (2015). DiVA portal. [Link]

-

Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. [Link]

-

Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. National Institutes of Health. [Link]

-

IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. [Link]

-

Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. (2023). GSC Online Press. [Link]

-

Tailored Functionalization of Natural Phenols to Improve Biological Activity. National Institutes of Health. [Link]

-

13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Doc Brown's Chemistry. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]

Sources

- 1. This compound (1261889-89-7) for sale [vulcanchem.com]

- 2. 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid - CD Bioparticles [cd-bioparticles.net]

- 3. WO2019212233A1 - Method for preparing 4,4'-dihydroxy-[1,1'-biphenyl-3,3'-dicarboxylic acid] - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]

- 6. diva-portal.org [diva-portal.org]

- 7. mdpi.com [mdpi.com]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. echemi.com [echemi.com]

- 11. gsconlinepress.com [gsconlinepress.com]

- 12. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

solubility and acidity of 4-(3,5-Dicarboxyphenyl)phenol

An In-depth Technical Guide to the Core Physicochemical Properties of 4-(3,5-Dicarboxyphenyl)phenol

Foreword: A Molecule of Trifunctional Significance

In the landscape of advanced materials and pharmaceutical sciences, molecules that offer a confluence of distinct functional groups are of paramount importance. This compound, also known as 5-(4-hydroxyphenyl)isophthalic acid, represents such a molecule. Its structure, featuring a biphenyl core functionalized with two carboxylic acid groups and a phenolic hydroxyl group, provides a versatile platform for innovation.[1] This trifunctionality makes it a prime candidate as a monomer for specialized polymers and as a linker in the construction of Metal-Organic Frameworks (MOFs).[1] However, to harness its full potential, a foundational understanding of its behavior in aqueous media is not merely beneficial—it is essential. This guide provides a rigorous, experimentally grounded exploration of two of its most critical physicochemical parameters: aqueous solubility and acidity.

Section 1: Theoretical Foundation

The chemical personality of this compound in solution is dictated by the interplay of its acidic functional groups with the surrounding solvent, a behavior that is exquisitely sensitive to pH.

The Nature of Aqueous Solubility

The solubility of this compound is a tale of two opposing forces: the inherent stability of its crystal lattice versus the favorable energy of solvation. The three polar, hydrogen-bonding functional groups (-COOH x2, -OH) can form strong intermolecular hydrogen bonds in the solid state, creating a stable crystal structure that resists dissolution.

However, these same groups are the key to its solubility in water. The defining characteristic is its profound pH-dependent solubility profile.[1]

-

At Low pH (pH < 2): The molecule is fully protonated and electrically neutral. Its solubility is at its minimum, governed primarily by the polarity of the overall neutral structure.

-

At Mid-Range pH (pH 3-8): As the pH increases, the highly acidic carboxylic acid groups begin to deprotonate, forming anionic carboxylate groups (-COO⁻). This introduction of charge dramatically increases the molecule's polarity and its ability to form strong ion-dipole interactions with water, leading to a steep rise in solubility.[2]

-

At High pH (pH > 9): With a further increase in pH, the less acidic phenolic hydroxyl group deprotonates to form a phenolate anion (-O⁻). At this stage, the molecule exists as a tri-anion, rendering it highly soluble in aqueous media.

This pH-responsive behavior is a critical design parameter for applications ranging from controlled drug release systems to pH-mediated polymerization processes.

The Landscape of Acidity (pKa)

As a polyprotic acid, this compound has three distinct acid dissociation constants (pKa values), each corresponding to the deprotonation of one of its acidic functional groups.[3]

-

pKa₁ (First Carboxylic Acid): This will be the lowest pKa value, corresponding to the most acidic proton. Aromatic carboxylic acids typically exhibit pKa values in the range of 3-5.[1]

-

pKa₂ (Second Carboxylic Acid): The second carboxylic proton is less acidic than the first. After the first deprotonation, the molecule carries a negative charge, making the removal of a second proton electrostatically less favorable. Therefore, pKa₂ will be higher than pKa₁.

-

pKa₃ (Phenolic Hydroxyl): The phenolic proton is the least acidic. Phenols typically have pKa values in the 9-10 range.[1][4] The presence of the electron-withdrawing dicarboxyphenyl ring system is expected to slightly increase the acidity of this phenol (lower the pKa) compared to unsubstituted phenol (pKa ≈ 9.95).[4][5]

A precise determination of these three pKa values is fundamental to predicting the molecule's charge state, and thus its solubility and interaction profile, at any given pH.

Section 2: Experimental Design & Protocols

The following protocols are presented as robust, self-validating systems for the accurate determination of solubility and acidity. The causality behind key steps is explained to ensure methodological integrity.

Protocol for pH-Dependent Solubility Determination

The equilibrium shake-flask method is the gold-standard for determining thermodynamic solubility. Its deliberate pace ensures that a true equilibrium is reached, providing data of the highest reliability.

Methodology:

-

Buffer System Preparation: Prepare a series of well-characterized aqueous buffers covering the pH range of interest (e.g., pH 2, 4, 6, 7.4, 9, 11). Causality: Using buffers ensures the pH remains constant throughout the experiment, isolating it as the independent variable.

-

Sample Supersaturation: Add an excess amount of solid this compound to a known volume of each buffer in separate, sealed vials. Causality: Starting with an excess of solid is critical to ensure that the final solution is saturated, representing the true equilibrium solubility limit.

-

Equilibration: Place the vials in a thermostatically controlled shaker bath (e.g., 25°C or 37°C) and agitate for a defined period (typically 24-48 hours). Causality: Continuous agitation and constant temperature ensure that the system reaches thermodynamic equilibrium between the dissolved and undissolved states.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand, or centrifuge them at high speed (e.g., >10,000 g for 15 minutes). Causality: This step is crucial for cleanly separating the saturated supernatant from the excess solid, preventing contamination of the sample for analysis.

-

Aliquoting and Dilution: Carefully withdraw a precise volume of the clear supernatant. Immediately perform an accurate, recorded dilution into a suitable solvent to prevent precipitation upon storage or temperature change.

-

Quantification: Analyze the concentration of the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared from known standards.

-

Data Analysis: Back-calculate the original concentration in the supernatant using the dilution factor. Plot the solubility (often on a log scale) versus the measured final pH of each buffer solution.

Experimental Workflow Visualization:

Caption: Shake-Flask Method for pH-Dependent Solubility.

Anticipated Data Summary:

| pH | Expected Solubility (Qualitative) | Predominant Ionic Species |

| 2.0 | Very Low | Neutral (Fully Protonated) |

| 4.5 | Moderate | Mono-anionic & Di-anionic (Carboxylates) |

| 7.4 | High | Di-anionic (Carboxylates) |

| 11.0 | Very High | Tri-anionic (Carboxylates and Phenolate) |

Protocol for Acidity (pKa) Determination

For a molecule with multiple, potentially overlapping pKa values and a strong UV chromophore, a multi-wavelength spectrophotometric titration offers superior resolution and accuracy compared to traditional potentiometric methods.[6]

Methodology:

-

Solution Preparation: Prepare a solution of the compound in water (with a minimal amount of co-solvent like DMSO if necessary for the initial dissolution) at a concentration suitable for UV-Vis spectroscopy (e.g., 50-100 µM).

-

Instrument Setup: Use a UV-Vis spectrophotometer coupled with a calibrated pH probe and an automated titrator. Set the instrument to scan a relevant wavelength range (e.g., 220-400 nm).

-

Acidic Titration Leg: Start the experiment by titrating the sample solution with a standardized acid (e.g., 0.1 M HCl) to a low starting pH (e.g., pH 2). Causality: This ensures the molecule begins in a single, fully protonated state, providing a clean spectral baseline for that species.

-

Basic Titration Leg: Titrate the acidified solution with a standardized, carbonate-free strong base (e.g., 0.1 M NaOH), adding small, precise increments. After each increment, allow the pH to stabilize, then record both the pH and the full UV-Vis spectrum. Continue until a high pH is reached (e.g., pH 12). Causality: This process systematically converts the molecule through its various protonation states. Recording the full spectrum at each pH point captures the unique absorbance signature of each species.

-

Data Processing: The collected data consists of a series of spectra at dozens of different pH values. This dataset is then analyzed using specialized software.

-

pKa Calculation: The software employs target factor analysis and non-linear regression to deconvolve the spectra of the individual ionic species and fit the absorbance vs. pH data to the Henderson-Hasselbalch equation for a polyprotic system.[7][8] Causality: Analyzing the entire spectral dataset simultaneously allows for the accurate determination of pKa values, even when the transitions are close together and their corresponding spectra overlap.

Logical Relationship Diagram:

Caption: Data Flow for Multi-Wavelength pKa Determination.

Anticipated Data Summary:

| Parameter | Predicted Value | Assignment | Justification |

| pKa₁ | ~3.5 - 4.0 | Carboxylic Acid 1 | Typical range for an aromatic carboxylic acid.[1] |

| pKa₂ | ~4.5 - 5.0 | Carboxylic Acid 2 | Higher than pKa₁ due to electrostatic repulsion from the first carboxylate. |

| pKa₃ | ~9.0 - 9.8 | Phenolic Hydroxyl | Slightly more acidic than phenol (pKa ~9.95) due to electron-withdrawing effects.[1][4] |

Section 3: Implications for Research and Development

The experimentally determined solubility and acidity profiles of this compound are not mere data points; they are actionable intelligence for the scientist and developer.

-

For the Materials Scientist: Knowledge of the pKa values allows for precise pH control during the synthesis of MOFs or condensation polymers, influencing reaction kinetics and final material properties.[1] The pH-solubility curve informs the selection of solvents and purification strategies.

-

For the Drug Development Professional: The solubility profile is a direct indicator of potential bioavailability and dictates formulation strategy. A compound with low solubility at gastric pH (~2) but high solubility at intestinal pH (~7.4) may be suitable for oral administration. The pKa values are critical for predicting drug-target interactions, which are often governed by the charge state of the molecule at physiological pH.

By applying the rigorous protocols outlined herein, researchers can build a reliable, in-depth understanding of this versatile molecule, paving the way for its successful application in next-generation technologies.

References

- Title: this compound Source: Vulcanchem URL:https://www.vulcanchem.com/product/4-3-5-dicarboxyphenyl-phenol-1261889-89-7

- Title: The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots Source: Journal of Chemical Education - ACS Publications URL:https://pubs.acs.org/doi/abs/10.1021/ed080p561

- Title: The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots Source: Semantic Scholar URL:https://www.semanticscholar.org/paper/The-Determination-of-the-pKa-of-Multiprotic%2C-Weak-Kraft/f66453911c7519961685324564c70f8087948259

- URL:https://algorcards.

- URL:https://www.researchgate.

- Title: APPENDIX A: MEASUREMENT OF ACIDITY (pKA) Source: ECETOC URL:https://www.ecetoc.org/wp-content/uploads/2014/08/ECETOC-TR-122-Appendix-A.pdf

- Title: Development of Methods for the Determination of pKa Values Source: PMC - NIH URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3739227/

- Title: Solubility of Organic Compounds Source: Chem LibreTexts URL:https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Organic_Chemistry_Labs/Lab_4%3A_Solubility_of_Organic_Compounds

- Title: Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties Source: The Chemistry Notes URL:https://thechemistrynotes.com/carboxylic-acids/

- Title: What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids? Source: Quora URL:https://www.quora.com/What-evidence-is-there-that-the-carboxylic-acids-are-soluble-or-insoluble-in-aqueous-solution-How-could-we-explain-this-evidence-in-terms-of-molecular-structure-of-the-acids

- URL:https://www.youtube.

- Title: this compound | 1261889-89-7 Source: BLD Pharm URL:https://www.bldpharm.com/products/1261889-89-7.html

- URL:https://patents.google.

- Title: 5-Hydroxyisophthalic acid synthesis Source: ChemicalBook URL:https://www.chemicalbook.com/synthesis/618-83-7.html

- Title: Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids Source: MDPI URL:https://www.mdpi.com/2673-4192/4/3/37

- Title: Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles Source: NIH URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4418939/

- Title: What are the chemical properties of phenol?

- Title: Bordwell pKa Table Source: Organic Chemistry Data URL:https://organicchemistryd

- Title: Physical Properties of Phenol Source: Chemistry LibreTexts URL:https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Phenols/Properties_of_Phenols/Physical_Properties_of_Phenols

- Title: 3-(3,5-Dicarboxyphenyl)phenol Source: PubChem URL:https://pubchem.ncbi.nlm.nih.gov/compound/53218698

- Title: Syntheses, structures and characteristics of four metal–organic coordination polymers based on 5-hydroxyisophthalic acid and N-containing auxiliary ligands Source: ResearchGate URL:https://www.researchgate.net/publication/230752119_Syntheses_structures_and_characteristics_of_four_metal-organic_coordination_polymers_based_on_5-hydroxyisophthalic_acid_and_N-containing_auxiliary_ligands

- Title: 5-Hydroxyisophthalic acid Source: PubChem URL:https://pubchem.ncbi.nlm.nih.gov/compound/5-Hydroxyisophthalic-acid

- Title: Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents Source: University of Tartu URL:https://tera.chem.ut.ee/~ivo/pka_table/

- Title: Phenol Source: Sciencemadness Wiki URL:https://www.sciencemadness.org/wiki/index.php/Phenol

- Title: this compound Source: Sigma-Aldrich URL:https://www.sigmaaldrich.com/US/en/product/ambeed/ambh97f077b0

Sources

- 1. This compound (1261889-89-7) for sale [vulcanchem.com]

- 2. quora.com [quora.com]

- 3. Polyprotic Acid Titration | Algor Cards [cards.algoreducation.com]

- 4. quora.com [quora.com]

- 5. Phenol - Sciencemadness Wiki [sciencemadness.org]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to 4-(3,5-Dicarboxyphenyl)phenol: A Versatile Building Block for Materials Science and Drug Development

This guide provides a comprehensive technical overview of 4-(3,5-Dicarboxyphenyl)phenol, a molecule of significant interest in advanced materials and pharmaceutical research. We will delve into its chemical architecture, physicochemical properties, synthesis, and characterization, with a particular focus on its applications as a versatile building block. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique attributes of this compound.

Introduction: The Strategic Importance of a Bifunctional Linker

This compound, also known by its IUPAC name 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid, is a bifunctional organic compound that possesses a unique combination of a phenol group and two carboxylic acid moieties arranged on a rigid biphenyl scaffold. This distinct molecular architecture makes it a highly valuable component in the rational design of complex supramolecular structures and functional materials.

The phenolic hydroxyl group offers a site for further chemical modification, such as etherification or esterification, which is particularly relevant in the design of prodrugs and other bioactive molecules.[1] Concurrently, the two carboxylic acid groups provide robust coordination sites for metal ions, making this compound an excellent candidate for the construction of porous crystalline materials like metal-organic frameworks (MOFs).[2][3] The rigidity of the biphenyl backbone ensures a well-defined spatial orientation of these functional groups, a critical factor in the predictable assembly of ordered materials.

Molecular Structure and Physicochemical Properties

The structural and electronic properties of this compound are central to its utility. A thorough understanding of these characteristics is essential for its effective application.

Chemical Identity

| Property | Value | Source(s) |

| IUPAC Name | 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid | [3] |

| CAS Number | 1261889-89-7 | [3] |

| Molecular Formula | C₁₄H₁₀O₅ | [3] |

| Molecular Weight | 258.23 g/mol | [3] |

| SMILES | O=C(O)c1cc(cc(c1)c2ccc(O)cc2)C(=O)O | [3] |

Physicochemical Characteristics

This compound typically presents as a white to off-white or pale yellow crystalline solid.[3] Its solubility profile is dictated by the presence of both polar (carboxylic acids, phenol) and nonpolar (biphenyl) regions. It is expected to have limited solubility in water but good solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF).[3]

The molecule possesses three acidic protons: two from the carboxylic acid groups (pKa typically in the range of 3-5) and one from the phenolic hydroxyl group (pKa typically around 9-10).[3] This allows for its participation in a range of acid-base reactions and contributes to its ability to coordinate with metal cations.

Synthesis and Characterization: A Protocol for Purity and Confirmation

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely recognized for its high yields and tolerance of various functional groups, making it ideal for constructing biphenyl systems.[4]

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The logical disconnection for the synthesis of this compound points to two key precursors: a halogenated derivative of isophthalic acid and a boronic acid derivative of phenol. A plausible and efficient route involves the coupling of dimethyl 5-bromoisophthalate with 4-hydroxyphenylboronic acid, followed by hydrolysis of the ester groups.

Caption: Proposed synthetic route for this compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol

Step 1: Suzuki-Miyaura Cross-Coupling

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add dimethyl 5-bromoisophthalate (1.0 eq.), 4-hydroxyphenylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

-

Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq.) as the catalyst.

-

Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester intermediate.

Step 2: Saponification (Ester Hydrolysis)

-

Dissolve the crude dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate in a mixture of methanol and water.

-

Add an excess of sodium hydroxide (e.g., 4-5 eq.) and reflux the mixture for 4-6 hours.

-

After cooling, remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of approximately 1-2 with concentrated hydrochloric acid, which will precipitate the dicarboxylic acid product.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to obtain pure this compound.

Structural Characterization

Confirmation of the chemical structure and purity of the synthesized this compound is crucial. The following spectroscopic techniques are recommended:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the dicarboxy-substituted ring will likely appear as a singlet and a doublet, while the protons on the phenol-substituted ring will appear as two doublets, characteristic of a para-substituted system. The phenolic and carboxylic acid protons will appear as broad singlets at lower fields.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of 14 distinct carbon environments, including the two carboxylic acid carbons (typically ~165-175 ppm), the carbon bearing the hydroxyl group (~155-160 ppm), and the aromatic carbons.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad O-H stretching band for the carboxylic acid groups (typically 2500-3300 cm⁻¹), a sharp O-H stretch for the phenolic group (~3200-3500 cm⁻¹), a strong C=O stretching vibration for the carboxylic acids (~1700 cm⁻¹), and characteristic C=C stretching bands for the aromatic rings (~1400-1600 cm⁻¹).[6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.

Applications in Materials Science and Drug Development

The unique structural features of this compound make it a versatile building block in several advanced applications.

Metal-Organic Frameworks (MOFs)

The dicarboxylate functionality of this compound makes it an excellent organic linker for the synthesis of MOFs.[3] These crystalline materials are constructed from metal ions or clusters connected by organic ligands, resulting in highly porous structures with extensive internal surface areas.

Solvothermal Synthesis of a Zinc-based MOF:

A representative procedure for the synthesis of a MOF using this compound (referred to as H₂BDA in some literature) involves a solvothermal reaction.[2]

-

A mixture of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) and this compound is dissolved in a high-boiling point solvent such as DMF.

-

The solution is sealed in a Teflon-lined stainless steel autoclave.

-

The autoclave is heated to a specific temperature (e.g., 100-150 °C) for a period of 24-72 hours.

-

During this time, the metal ions and organic linkers self-assemble into the crystalline MOF structure.

-

After cooling to room temperature, the crystalline product is collected by filtration, washed with fresh solvent, and dried.

The resulting MOFs can be utilized in gas storage and separation, catalysis, and as sensing materials.[2]

Caption: Workflow for the solvothermal synthesis of a Metal-Organic Framework.

High-Performance Polymers

The rigid biphenyl structure and the presence of reactive functional groups make this compound a valuable monomer in the synthesis of high-performance polymers such as polyesters and polyamides.[3] These polymers can exhibit enhanced thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in the aerospace, automotive, and electronics industries.

Potential in Drug Development

The phenolic and dicarboxylic acid functionalities of this molecule open up several avenues for its application in drug development.

-

Scaffold for Bioactive Molecules: The biphenyl scaffold is a common motif in many pharmaceuticals. The hydroxyl and carboxylic acid groups on this compound can be further functionalized to create a library of derivatives for screening against various biological targets. For instance, related hydroxylated biphenyl compounds have demonstrated promising anticancer activity.[7][8]

-

Linker in Prodrug Design: The phenolic hydroxyl group can be used to attach a drug molecule via an ester or ether linkage.[1] This linkage can be designed to be cleaved under specific physiological conditions (e.g., by enzymes or at a particular pH), releasing the active drug at the target site. This prodrug approach can improve the drug's solubility, stability, and pharmacokinetic profile.

-

Component of Drug Delivery Systems: As a linker, this compound can be incorporated into larger drug delivery systems, such as nanoparticles or polymers.[9] The dicarboxylic acid groups can be used to conjugate the linker to the delivery vehicle, while the phenol group can be used to attach the therapeutic agent.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a highly versatile and valuable chemical entity with significant potential in both materials science and drug development. Its well-defined structure, featuring a rigid biphenyl core with strategically placed phenol and dicarboxylic acid functional groups, allows for the rational design and synthesis of advanced materials and complex molecules. From the construction of highly porous metal-organic frameworks to its potential as a scaffold and linker in novel therapeutics, this compound offers a broad platform for innovation. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to explore and exploit the full potential of this remarkable building block.

References

- Exploring the Synthesis and Applications of Biphenyl-4,4'-dicarboxylic Acid. (URL not provided)

-

Prodrug design of phenolic drugs. PubMed. (URL: [Link])

-

Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Bentham Science Publisher. (URL: [Link])

-

Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. PubMed. (URL: [Link])

-

Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. PMC - NIH. (URL: [Link])

-

Solvothermal Synthesis of a Novel Calcium Metal-Organic Framework: High Temperature and Electrochemical Behaviour. PMC - NIH. (URL: [Link])

-

Two zinc coordination polymers constructed by 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid (H2BDA) and 4-hydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarboxylic acid (H3BTA): Synthesis, structures and luminescence identifying properties. ResearchGate. (URL: [Link])

-

Zinc(II) Carboxylate Coordination Polymers with Versatile Applications. PMC - NIH. (URL: [Link])

- Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Comput

-

Spectra and physical data of (A2). The Royal Society of Chemistry. (URL: [Link])

- Basic 1H- and 13C-NMR Spectroscopy. (URL not provided)

- 5 Combination of 1H and 13C NMR Spectroscopy. (URL not provided)

-

Synthesis and Characterization of Functionalized Metal-organic Frameworks. PMC - NIH. (URL: [Link])

-

Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. PMC - NIH. (URL: [Link])

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. (URL: [Link])

- Mastering Suzuki Coupling: Your Guide to Boronate Ester Intermedi

-

Solvothermal Synthesis and Structural Characterisation of Metal-Organic Frameworks with Paddle-Wheel Zinc Carboxylate Clusters and Mixed Ligands. ResearchGate. (URL: [Link])

- Method for preparing 4,4'-dihydroxy-[1,1'-biphenyl-3,3'-dicarboxylic acid].

-

Electronic supporting information Synthesis and post-synthetic modification of amine-, alkyne-, azide- and nitro-functionalized metal-organic frameworks based on DUT-5. The Royal Society of Chemistry. (URL: [Link])

-

Reactions for Suzuki-Miyaura cross coupling of 11a. ResearchGate. (URL: [Link])

-

Optimization of alkylating agent prodrugs derived from phenol and aniline mustards: a new clinical candidate prodrug (ZD2767) for antibody-directed enzyme prodrug therapy (ADEPT). PubMed. (URL: [Link])

-

Development of Prodrugs for PDT-Based Combination Therapy Using a Singlet-Oxygen-Sensitive Linker and Quantitative Systems Pharmacology. MDPI. (URL: [Link])

-

Prodrug Design of Phenolic Drugs. Scite.ai. (URL: [Link])

-

Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. MDPI. (URL: [Link])

-

The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid. NIH. (URL: [Link])

-

Suzuki cross-coupling reaction. YouTube. (URL: [Link])

-

5 Biphenyl benzene dicarboxylic acid ligands with SO 2 functional groups as used by Couck et al. ResearchGate. (URL: [Link])

-

Facile Synthesis of 4,4'-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. PubMed. (URL: [Link])

Sources

- 1. Prodrug design of phenolic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound (1261889-89-7) for sale [vulcanchem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. rsc.org [rsc.org]

- 6. forskning.ruc.dk [forskning.ruc.dk]

- 7. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 4-(3,5-Dicarboxyphenyl)phenol: Synthesis, Properties, and Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifunctional Building Block for Advanced Materials

4-(3,5-Dicarboxyphenyl)phenol is a unique trifunctional organic compound characterized by a biphenyl backbone with a hydroxyl group on one phenyl ring and two carboxylic acid groups at the meta-positions of the other. This strategic arrangement of functional groups imparts a combination of properties that make it a highly attractive building block for the synthesis of advanced materials. The hydroxyl group offers a site for further functionalization or can participate in hydrogen bonding, while the two carboxylic acid moieties provide ideal coordination sites for the construction of metal-organic frameworks (MOFs) and other coordination polymers.[1] Its rigid structure and well-defined geometry are advantageous for creating materials with predictable and tunable properties.

This technical guide provides a comprehensive overview of the synthesis, properties, and potential research applications of this compound, with a focus on its utility in the development of novel materials for sensing, catalysis, and beyond.

Chemical and Physical Properties

This compound, with the chemical formula C14H10O5, is a white to pale yellow crystalline solid.[2] The presence of both hydrophilic carboxylic acid groups and a polar hydroxyl group results in a complex solubility profile. It is expected to have good solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF).[1] The molecule possesses two types of acidic functional groups: two carboxylic acid groups with a typical pKa in the range of 3-5, and one phenolic hydroxyl group with a pKa around 9-10.[1]

| Property | Value | Source |

| CAS Number | 1261889-89-7 | [3] |

| Molecular Formula | C14H10O5 | [1] |

| Molecular Weight | 258.23 g/mol | [1] |

| Appearance | White to pale yellow crystalline solid | [2] |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, THF) | [1] |

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[4][5][6]

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The synthesis would involve the coupling of a boronic acid derivative of one phenyl ring with a halogenated derivative of the other. A feasible approach is the reaction between (4-hydroxyphenyl)boronic acid and dimethyl 5-bromoisophthalate, followed by hydrolysis of the ester groups to yield the final dicarboxylic acid.

Figure 1: Proposed synthetic pathway for this compound via Suzuki-Miyaura coupling.

Experimental Protocol (Hypothetical)

-

Coupling Reaction:

-

In a round-bottom flask, dissolve (4-hydroxyphenyl)boronic acid (1.0 eq) and dimethyl 5-bromoisophthalate (1.0 eq) in a mixture of toluene, ethanol, and water.

-

Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base, such as potassium carbonate (3.0 eq).

-

Heat the mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture, and extract the organic layer. Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, dimethyl 5-(4-hydroxyphenyl)isophthalate.

-

Purify the intermediate by column chromatography on silica gel.

-

-

Hydrolysis:

-

Dissolve the purified intermediate in a mixture of methanol and a solution of sodium hydroxide.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and acidify with hydrochloric acid to precipitate the final product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

-

Potential Research Applications

The unique structural features of this compound make it a versatile building block for a range of advanced materials.

Metal-Organic Frameworks (MOFs) for Sensing Applications

The primary and most explored application of this molecule is as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[1] MOFs are crystalline porous materials with high surface areas and tunable pore sizes, making them excellent candidates for chemical sensing.[7][8][9]

The incorporation of this compound into MOF structures can lead to materials with luminescent properties, which can be utilized for highly selective and sensitive detection of metal ions and small molecules.[10] The phenolic hydroxyl group can act as a recognition site, while the overall framework provides a stable and porous structure for analyte diffusion.

Figure 2: General workflow for the development of a MOF-based chemical sensor.

This protocol is adapted from the synthesis of luminescent MOFs using structurally similar dicarboxylic acid ligands.[10][11][12]

-

Preparation of the Reaction Mixture:

-

In a Teflon-lined stainless-steel autoclave, combine this compound (0.1 mmol), a metal salt such as Zinc nitrate hexahydrate (Zn(NO3)2·6H2O, 0.2 mmol), and 10 mL of N,N-dimethylformamide (DMF).

-

The molar ratio of ligand to metal salt may need to be optimized.

-

-

Solvothermal Synthesis:

-

Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-150 °C) for a defined period (e.g., 24-72 hours).

-

After the reaction, allow the autoclave to cool slowly to room temperature.

-

-

Isolation and Purification of the MOF:

-

Collect the resulting crystals by filtration.

-

Wash the crystals with fresh DMF and then with a solvent like ethanol to remove any unreacted starting materials.

-

Dry the crystals under vacuum.

-

-

Activation of the MOF:

-

To remove the solvent molecules from the pores, the MOF may need to be activated by heating under vacuum or by solvent exchange followed by vacuum drying.

-

MOFs containing this compound are expected to exhibit luminescence due to the aromatic nature of the ligand. The presence of specific metal ions can lead to a quenching or enhancement of this luminescence, forming the basis of a sensing mechanism. For instance, MOFs based on similar ligands have shown high selectivity for Fe3+ ions.[10]

| Analyte | Sensing Mechanism | Potential Application |

| Fe3+ ions | Luminescence quenching | Environmental monitoring, biological sensing |

| Nitroaromatics | Luminescence quenching | Detection of explosives |

| Small organic molecules | Luminescence enhancement/quenching | Industrial process monitoring |

Advanced Polymers

The bifunctional nature of this compound, with its phenolic hydroxyl group and two carboxylic acid groups, makes it a valuable monomer for the synthesis of various polymers, including polyesters and polyamides.[1] The resulting polymers would possess a unique combination of properties, such as thermal stability, rigidity, and the potential for further modification through the pendant hydroxyl group. These polymers could find applications in high-performance plastics, membranes for separation processes, and as functional materials in electronics.

Potential in Drug Delivery

While direct studies on this compound for drug delivery are scarce, its structural motifs suggest potential in this area. MOFs synthesized from this ligand could serve as porous carriers for therapeutic agents. The tunable pore size and high surface area of MOFs allow for the encapsulation of drug molecules, which can then be released in a controlled manner. The phenolic hydroxyl group could also be used to attach targeting ligands or other functional groups to enhance the drug delivery system's efficacy.

Conclusion and Future Outlook

This compound is a promising, yet underexplored, building block for the creation of advanced functional materials. Its primary application lies in the synthesis of Metal-Organic Frameworks, where its rigid structure and trifunctionality can be leveraged to create materials with tailored porosity and luminescent properties for chemical sensing. Further research into the synthesis of novel polymers and the exploration of their properties is also a promising avenue. While its direct application in drug delivery is still in its infancy, the potential to create functionalized, porous carriers warrants further investigation. As synthetic methodologies for this molecule become more established, it is expected that its use in materials science and beyond will continue to grow, opening up new possibilities for the development of innovative technologies.

References

-

Novel luminescent metal–organic frameworks based on rigid carboxylate ligands for highly selective sensing of Fe3+ ions. CrystEngComm. (URL: [Link])

-

Luminescent metal-organic frameworks for chemical sensing and explosive detection. PubMed. (URL: [Link])

-

Synthesis and Characterization of Functionalized Metal-organic Frameworks. PMC - NIH. (URL: [Link])

-

Four coordination polymers based on 5-(3,5-dicarboxybenzyloxy) isophthalic acid: Synthesis, structures, photocatalytic properties, fluorescence sensing and magnetic properties. ResearchGate. (URL: [Link])

-

Four Novel Lanthanide(III) Metal–Organic Frameworks: Tunable Light Emission and Multiresponsive Luminescence Sensors for Vitamin B 6 and Pesticides. ResearchGate. (URL: [Link])

-

Synthesis and characterization of metal organic frameworks (MOFs)/Composites and their electrochemical application | Indian Institute of Technology Madras. (URL: [Link])

-

Metal-Organic Frameworks Constructed from a New Thiophene-Functionalized Dicarboxylate: Luminescence Sensing and Pesticide Removal. PubMed. (URL: [Link])

-

Metal–organic frameworks: functional luminescent and photonic materials for sensing applications. Chemical Society Reviews (RSC Publishing). (URL: [Link])

-

Synthesis and Characterization of a Novel Metal-Organic Framework (MOF) Based on N,N'-bis (4-carboxyphenyl) Ethylene Diamine Ligand | Request PDF. ResearchGate. (URL: [Link])

-

Synthesis, Characterization, and Catalytic Performance of Metal-Organic Frameworks (MOFs) and MOF-Templated Materials. University of Notre Dame - Figshare. (URL: [Link])

-

Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. Dalton Transactions (RSC Publishing). (URL: [Link])

-

Metal organic framework (MOF): Synthesis and fabrication for the application of electrochemical sensing. Environmental Engineering Research. (URL: [Link])

-

Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. (URL: [Link])

-

Three coordination polymers based on 3-(3′,5′-dicarboxylphenoxy)phthalic acid and auxiliary N-donor ligands: syntheses, structures, and highly selective sensing for nitro explosives and Fe3+ ions. CrystEngComm (RSC Publishing). (URL: [Link])

- US4355186A - Process for the preparation of 4-phenoxy-phenols - Google P

-

Suzuki Coupling Mechanism - YouTube. (URL: [Link])

-

Suzuki Coupling - YouTube. (URL: [Link])

-

New Transition Metal Coordination Polymers Derived from 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole as Photocatalysts for Dye and Antibiotic Decomposition. ResearchGate. (URL: [Link])

-

3-(3,5-Dicarboxyphenyl)phenol | C14H10O5 | CID 53218698 - PubChem. (URL: [Link])

-

Mechanochemical Sequential Deoxygenative Cross-Coupling Reactions of Phenols Under Ruthenium-Nickel Catalysis. MDPI. (URL: [Link])

-

New Transition Metal Coordination Polymers Derived from 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole as Photocatalysts for Dye and Antibiotic Decomposition. NIH. (URL: [Link])

-

Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. (URL: [Link])

-

Org. Synth. 2012, 89, 220. (URL: [Link])

-

Porous 3,4-di(3,5-dicarboxyphenyl)phthalate-based Cd2+ coordination polymer and its potential applications. PubMed. (URL: [Link])

-

Catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives. PMC. (URL: [Link])

-

Catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives. (URL: [Link])

-

Catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives. RSC Advances (RSC Publishing). (URL: [Link])

Sources

- 1. This compound (1261889-89-7) for sale [vulcanchem.com]

- 2. colorcom.lookchem.com [colorcom.lookchem.com]

- 3. 1261889-89-7|this compound|BLD Pharm [bldpharm.com]

- 4. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Luminescent metal-organic frameworks for chemical sensing and explosive detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and characterization of metal organic frameworks (MOFs)/Composites and their electrochemical application | Indian Institute of Technology Madras [iitm.ac.in]

- 9. Metal–organic frameworks: functional luminescent and photonic materials for sensing applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. Novel luminescent metal–organic frameworks based on rigid carboxylate ligands for highly selective sensing of Fe3+ ions - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Three coordination polymers based on 3-(3′,5′-dicarboxylphenoxy)phthalic acid and auxiliary N-donor ligands: syntheses, structures, and highly selective sensing for nitro explosives and Fe3+ ions - CrystEngComm (RSC Publishing) [pubs.rsc.org]

A Strategic Guide to 4-(3,5-Dicarboxyphenyl)phenol: A Versatile Linker for Advanced Metal-Organic Frameworks

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metal-Organic Frameworks (MOFs) have revolutionized the landscape of porous materials, offering unprecedented control over structure and function. The choice of the organic linker is paramount in dictating the ultimate properties of a MOF. This technical guide focuses on 4-(3,5-Dicarboxyphenyl)phenol, a bifunctional linker of significant interest. Its unique architecture, combining robust dicarboxylate coordination sites with a chemically versatile phenol group, provides a powerful platform for designing MOFs with tailored functionalities. This document serves as an in-depth resource, elucidating the synthesis of the linker, its assembly into MOFs, and the diverse applications of the resulting frameworks, with a particular focus on their relevance to the pharmaceutical and biomedical sectors.

The Architectural Advantage of this compound

The strategic design of functional materials begins with the selection of optimal building blocks. This compound, a biphenyl derivative, is a prime example of a linker that offers both structural rigidity and chemical functionality.[1] Its key attributes include:

-

Dicarboxylate Coordination: The two carboxylate groups are strategically positioned to coordinate with metal ions or clusters, forming the stable, porous backbone of the MOF.[1]

-

Pendant Phenol Group: The hydroxyl group on the second phenyl ring serves as a versatile functional handle. This group can be exploited for post-synthetic modification (PSM), allowing for the introduction of new chemical moieties after the MOF has been synthesized.[2][3][4][5] This is a crucial feature for fine-tuning the properties of the MOF for specific applications.

-

Inherent Functionality: The phenol group itself can participate in hydrogen bonding and other non-covalent interactions, influencing the MOF's adsorption and recognition properties.[6]

This combination of features makes this compound an attractive building block for creating MOFs with applications in catalysis, separations, and, most notably for our audience, drug delivery and biosensing.

Synthesis of the this compound Linker

A reliable and scalable synthesis of the organic linker is the first critical step in MOF development. The most common and effective method for synthesizing this compound is the palladium-catalyzed Suzuki cross-coupling reaction.[7][8][9]

Detailed Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol outlines the synthesis of this compound from commercially available starting materials.

Step 1: The Coupling Reaction

-

To a reaction vessel, add dimethyl 5-bromoisophthalate (1.0 eq.), 4-hydroxyphenylboronic acid (1.2 eq.), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.).

-

Add a base, typically an aqueous solution of potassium carbonate (K₂CO₃, 2.0 M, 3.0 eq.).

-

Add a suitable solvent system, such as a mixture of toluene and ethanol (3:1 v/v).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to reflux (approximately 90 °C) for 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

Step 2: Work-up and Purification of the Ester Intermediate

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the aqueous layer with 2 M hydrochloric acid (HCl) to a pH of approximately 3-4.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude ester intermediate can be purified by column chromatography on silica gel.

Step 3: Saponification to the Dicarboxylic Acid

-

Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of sodium hydroxide (NaOH, 5-10 eq.) and stir the mixture at room temperature overnight.

-

Acidify the reaction mixture with concentrated HCl, which will precipitate the final product, this compound.

-

Collect the white solid by filtration, wash thoroughly with water, and dry under vacuum.

Characterization of the Linker

The identity and purity of the synthesized linker should be confirmed using standard analytical techniques:

| Technique | Expected Observations |

| ¹H NMR | Characteristic signals for the aromatic protons and the disappearance of the methyl ester peaks after saponification. |

| ¹³C NMR | Resonances corresponding to the carboxylate carbons and the aromatic carbons. |

| FT-IR | Broad O-H stretching for the carboxylic acids and the phenol, and a strong C=O stretching for the carboxylic acids. |

| Mass Spec. | A molecular ion peak corresponding to the calculated mass of this compound. |

MOF Synthesis and Post-Synthetic Modification

The assembly of the linker and metal ions into a crystalline MOF is typically achieved through solvothermal synthesis.[10][11][12]

General Solvothermal Synthesis Protocol

This protocol provides a general framework for the synthesis of MOFs using the this compound linker.

Step 1: Preparation of the Reaction Mixture

-

In a glass vial, dissolve the metal salt (e.g., zinc nitrate hexahydrate, zirconium(IV) chloride) in a suitable solvent, such as N,N-dimethylformamide (DMF).

-

In a separate vial, dissolve the this compound linker in the same solvent.

-

Combine the two solutions in a Teflon-lined autoclave.

Step 2: Crystallization

-

Seal the autoclave and place it in a programmable oven.

-

Heat the mixture to a specific temperature (typically between 80 °C and 150 °C) for a designated period (usually 24 to 72 hours).

-

Allow the autoclave to cool slowly to room temperature to promote the formation of high-quality crystals.

Step 3: Product Isolation and Activation

-

Collect the crystalline product by filtration.

-

Wash the crystals with fresh DMF and then with a more volatile solvent like acetone to remove any unreacted starting materials.[13]

-

"Activate" the MOF by removing the solvent molecules from the pores. This is typically done by heating the material under vacuum.[10][13]

Caption: A generalized workflow for the solvothermal synthesis of MOFs.